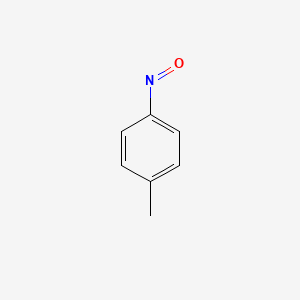

p-Nitrosotoluene

描述

Contextualization within Aromatic Nitroso Compound Chemistry

Aromatic nitroso compounds, characterized by the presence of a nitroso group (-N=O) directly attached to an aromatic ring (Ar-N=O), represent a significant class of organic molecules researchgate.netwikipedia.org. These compounds are positioned on the redox scale between aromatic nitro compounds and aromatic amines, showcasing a rich and varied chemical behavior researchgate.net. A hallmark characteristic of many aromatic nitroso compounds is their propensity for reversible dimerization, forming azodioxides (Ar-N=N-O-Ar) through the formation of a nitrogen-nitrogen double bond researchgate.netwikipedia.orgirb.hr. This monomer-dimer equilibrium is sensitive to environmental factors such as temperature and concentration, with monomers typically exhibiting a deep-green color and dimers appearing pale yellow wikipedia.org. Synthetically, aromatic nitroso compounds are generally accessed through the partial reduction of their corresponding nitroarene precursors to N-arylhydroxylamines, followed by oxidation, or via the direct oxidation of anilines researchgate.net.

Historical Trajectories of Nitrosoaromatic Research

The scientific exploration of nitrosoaromatic compounds boasts a history extending over a century researchgate.net. Early foundational work, including the proposal of dimeric C-nitroso compounds by Piloty in 1898, laid the groundwork for subsequent investigations researchgate.net. Over the decades, research has progressively uncovered novel synthetic methodologies and intriguing physico-chemical phenomena associated with these compounds, particularly concerning their dimerization behavior and solid-state reactivity researchgate.net. This continuous evolution has deepened the understanding of their reactivity, synthetic pathways, and potential utility in advanced technological applications.

Significance of p-Nitrosotoluene in Contemporary Organic Chemistry

This compound, also identified as 4-nitrosotoluene or 1-methyl-4-nitrosobenzene, is a pertinent aromatic nitroso compound in contemporary organic chemistry ontosight.ainih.gov. Its molecular structure is defined by the formula C7H7NO2, with a molecular weight of approximately 121.14 g/mol ontosight.ainih.gov. In its pure state, this compound presents as a pale yellow crystalline solid ontosight.ai. It demonstrates good solubility in common organic solvents like ethanol (B145695) and ether, while exhibiting limited solubility in water ontosight.ai. The synthesis of this compound typically involves a sequence beginning with the nitration of toluene (B28343), followed by the reduction of the nitro group to an amine, and culminating in the oxidation of this amino group to the nitroso functionality ontosight.ai.

In terms of reactivity, this compound and related nitrosoarenes are recognized as versatile building blocks in organic synthesis, facilitating the formation of new carbon-nitrogen bonds and heterocyclic structures researchgate.net. Their ability to react with aniline (B41778) derivatives to form azo compounds is particularly significant for applications in the dye and pigment industries ontosight.ai. The characteristic dimerization of nitrosoarenes also plays a crucial role in their stability and reactivity profile across various chemical transformations researchgate.netirb.hr.

Interdisciplinary Research Interface

The scientific interest in this compound extends beyond the confines of traditional organic chemistry, bridging into fields such as pharmacology and environmental science ontosight.ai. General studies on nitro-substituted aromatic compounds have indicated potential biological activities solubilityofthings.com. Furthermore, nitroso compounds as a class are subjects of ongoing research concerning their biological roles and environmental implications researchgate.net. Specifically, there is scientific inquiry into the potential biological activities of this compound, including its metabolic activation pathways, which could lead to DNA binding and subsequent mutagenic or carcinogenic effects, underscoring the need for continued investigation ontosight.ai. In materials science, derivatives of nitrosoarenes have been explored for applications such as the formation of self-assembled monolayers on metal surfaces, suggesting potential roles in the development of advanced materials irb.hr.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound / 4-Nitrosotoluene | ontosight.ainih.gov |

| IUPAC Name | 1-methyl-4-nitrosobenzene | nih.gov |

| Molecular Formula | C7H7NO2 | ontosight.ainih.gov |

| Molecular Weight | 121.14 g/mol (computed) | nih.gov |

| Appearance | Pale yellow crystalline solid | ontosight.ai |

| Monomer Color | Deep-green | wikipedia.org |

| Dimer Color | Pale yellow | wikipedia.org |

| Solubility in Water | Slightly soluble | ontosight.ai |

| Solubility in Organic Solvents | Soluble in ethanol, ether | ontosight.ai |

Compound List

this compound

Aromatic Nitroso Compounds

Nitrosoarenes

Azodioxides

Anilines

Toluene

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYFSGMYHSTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211356 | |

| Record name | 4-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-11-0 | |

| Record name | 1-Methyl-4-nitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrosotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrosotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylnitrosobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WV5E5JWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of P Nitrosotoluene

Electrochemical Transformations

The electrochemical behavior of p-nitrosotoluene is dominated by the reduction of its nitroso functional group. This process can be characterized by one-electron or multi-electron transfer steps, leading to various reactive intermediates and products.

One-Electron Reduction Processes

The initial step in the electrochemical reduction of this compound typically involves the transfer of a single electron to the nitroso group.

Upon receiving one electron, this compound is converted into its corresponding radical anion, [p-CH₃C₆H₄NO]•⁻. This species is characterized by an unpaired electron delocalized across the nitroso group and the aromatic ring. While direct experimental data specifically for the this compound radical anion's formation potential is not extensively detailed in the provided literature, studies on related nitrosoaromatic compounds confirm this pathway. For instance, ortho- and meta-nitrosotoluene have been shown to form stable nitroso radical anions in mixed aqueous organic media at pH values above 8 researchgate.netuchile.cl. Furthermore, the related compound p-nitrotoluene readily undergoes a reversible one-electron reduction to its radical anion, which remains stable within the typical timescales of cyclic voltammetry acs.orgresearchgate.net. This suggests that the formation of the this compound radical anion is a fundamental step in its electrochemical reduction.

For ortho- and meta-nitrosotoluene in aprotic solvents like dimethylformamide (DMF), dimerization rate constants (k₂) have been quantified. The reported values indicate that ortho-nitrosotoluene radical anions dimerize with a rate constant of approximately 4100 ± 52 M⁻¹s⁻¹, while meta-nitrosotoluene radical anions dimerize at a rate of about 2700 ± 28 M⁻¹s⁻¹ researchgate.netuchile.cl. Although specific kinetic data for the dimerization of the this compound radical anion is not provided in the analyzed literature, it is expected to follow a similar bimolecular coupling mechanism, with its specific rate constant influenced by the electronic and steric effects of the para-methyl substituent.

Table 1: Dimerization Rate Constants (k₂) of Nitroso Radical Anions in Aprotic Media

| Compound | Dimerization Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|

| ortho-Nitrosotoluene | 4100 ± 52 | researchgate.netuchile.cl |

| meta-Nitrosotoluene | 2700 ± 28 | researchgate.netuchile.cl |

Voltammetric Characterization of Reduction Pathways

Voltammetric techniques are indispensable for mapping the electrochemical reduction pathways of this compound, identifying intermediates, and determining key electrochemical parameters.

Cyclic voltammetry (CV) provides insights into the reversibility and number of electrons transferred during the reduction of this compound. In protic media, nitroso compounds typically display reversible peaks corresponding to a two-electron reduction, leading to the formation of hydroxylamine (B1172632) derivatives researchgate.netuchile.cl.

In mixed aqueous-organic media, particularly at pH > 8, the electrochemical reduction of nitrosotoluenes can proceed via a quasi-irreversible mechanism, facilitating the isolation and characterization of the nitroso radical anion researchgate.netuchile.cl. For example, studies on ortho-nitrosotoluene have identified cathodic peak potentials (Epc) around -851 mV and anodic peak potentials (Epa) around -692 mV associated with the nitroso radical anion formation. A subsequent, more negative reversible couple has also been observed, potentially linked to azoxy derivative formation uchile.cl. The stability of the radical anion intermediate can be assessed by analyzing the peak separation and current ratios at varying scan rates. In aprotic media, CV is instrumental in observing the radical anion and its subsequent decay, such as dimerization researchgate.netuchile.cl.

Differential Pulse Voltammetry (DPV) offers enhanced sensitivity and resolution for electrochemical analysis, making it a powerful tool for characterizing the reduction pathways of this compound. DPV employs a waveform consisting of a series of potential pulses, which can improve the signal-to-noise ratio and detect analytes at lower concentrations compared to traditional voltammetric methods pineresearch.com.

DPV can reveal distinct reduction peaks corresponding to different electron transfer steps. For instance, in studies involving the related compound 4-nitrotoluene (B166481), DPV has shown a prominent reduction peak around -0.78 V, attributed to its reduction to 4-hydroxylamine-toluene, with the peak current demonstrating a linear correlation with concentration acs.org. While specific DPV data for this compound is not detailed in the reviewed literature, the technique is well-suited for identifying the potential at which the nitroso group is reduced and for studying the kinetics and mechanisms of its radical anion formation and subsequent reactions.

Table 2: Representative Electrochemical Reduction Potentials for Related Nitroso/Nitro Compounds

| Compound | Technique | Potential Type | Potential (mV) | Medium/Conditions | Reference |

|---|---|---|---|---|---|

| ortho-Nitrosotoluene | CV | Epc (radical anion) | -851 | Mixed aqueous organic, pH > 8 | uchile.cl |

| ortho-Nitrosotoluene | CV | Epa (radical anion) | -692 | Mixed aqueous organic, pH > 8 | uchile.cl |

| ortho-Nitrosotoluene | CV | Epc (2nd couple) | -1428 | Mixed aqueous organic, pH > 8 (after 10 min) | uchile.cl |

| ortho-Nitrosotoluene | CV | Epa (2nd couple) | -1338 | Mixed aqueous organic, pH > 8 (after 10 min) | uchile.cl |

| para-Nitrotoluene | CV | Reduction to radical anion | -1250 (vs. SCE) | Acetonitrile, 0.1 M NBu₄BF₄, 0.5 V/s | core.ac.uk |

Note: Potentials are approximate and can vary significantly based on experimental conditions, including solvent, supporting electrolyte, scan rate, pH, and electrode material.

Compound List:

this compound

ortho-Nitrosotoluene

meta-Nitrosotoluene

p-Nitrotoluene

4-hydroxylamine-toluene

4-nitrobenzyl chloride

4-nitrobenzyl bromide

4-nitrobenzyl iodide

4-nitrobenzyl acetate (B1210297)

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature detailing the radical reactions and thermally induced rearrangements/decompositions of This compound . The provided search results predominantly focus on p-Nitrotoluene (which contains a nitro group, -NO2), and not on This compound (which contains a nitroso group, -NO).

While this compound is mentioned in one instance as an intermediate that was discarded in a study of p-nitrotoluene carlroth.comoup.com, no data regarding its specific reactivity, radical chemistry, or thermal decomposition pathways could be found. The Fischer-Hepp rearrangement wikipedia.org pertains to the conversion of N-nitroso compounds to carbon nitroso compounds but does not detail the decomposition or radical reactions of this compound itself.

Therefore, it is not possible to generate a scientifically accurate and informative article focusing solely on the requested aspects of this compound with the available information.

Lack of Specific Research Data for this compound

Following a comprehensive search for theoretical and computational studies focusing specifically on the chemical compound this compound, it has been determined that there is a significant lack of available research literature to adequately fulfill the detailed article outline as requested. The search for specific quantum chemical calculations, including geometry optimization, conformational analysis, and electronic structure analysis for this compound, did not yield sufficient data.

The majority of available computational chemistry research focuses on the related but structurally distinct compound, p-nitrotoluene (which contains a nitro group, -NO₂), rather than the specified this compound (which contains a nitroso group, -N=O). Other search results pertained to different classes of compounds, such as nitrosamines, or were general discussions of computational methods without application to the specific molecule of interest.

Due to the strict requirement to focus solely on this compound and the absence of specific, detailed research findings for this compound in the public domain, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for the following sections:

Theoretical and Computational Studies of P Nitrosotoluene

Electronic Structure Analysis

Charge Distribution and Dipole Moments

Without published studies on these specific theoretical aspects of p-nitrosotoluene, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and source-based authority. Therefore, the generation of the article as instructed cannot be completed at this time.

Electron Affinity and Ionization Potential

The electron affinity and ionization potential are fundamental electronic properties that dictate the ability of a molecule to accept or donate an electron, respectively. These parameters are crucial for understanding the reactivity of this compound.

Table 1: Electronic Properties of p-Nitrotoluene

| Property | Value |

| Ionization Potential | 9.50 eV noaa.govichapps.com |

| Electron Affinity | Data not available in surveyed literature |

Reaction Mechanism Elucidation via Potential Energy Surfaces

Potential energy surfaces (PES) are a cornerstone of computational chemistry for mapping out the energetic landscape of a chemical reaction. For this compound, theoretical studies have constructed PES to understand its decomposition and isomerization pathways. These studies have been performed at high levels of theory, such as CCSD(T)/CBS, with geometries optimized using methods like B3LYP/6-311++G(d,p), to ensure accuracy. rsc.orgrsc.org

The characterization of transition states is critical for understanding the energy barriers of a reaction. In the context of this compound isomerization, computational studies have identified and characterized key transition states. For instance, the isomerization of this compound (R1) to an intermediate (R2) proceeds through a transition state labeled TS1-2. polyu.edu.hk A significant energy barrier has been calculated for the transition state (TS1-4) leading to an unstable intermediate (R4) in the pathway to m-nitrotoluene, with a value of 107.9 kcal/mol. polyu.edu.hk

Computational studies have revealed several isomerization pathways for this compound. A prominent pathway involves the transfer of an oxygen atom from the nitro group to the aromatic ring, forming a nitrite-like intermediate (-ONO). rsc.orgrsc.org Specifically, the isomerization of this compound (R1) to its isomer R2, where the -NO2 group is converted to -ONO, is a key initial step. polyu.edu.hk This intermediate (R2) is energetically close to the initial reactant, lying only 3.2 kcal/mol above R1. polyu.edu.hk Another identified pathway is the multi-step isomerization of this compound to m-nitrosotoluene, which proceeds through unstable intermediates and high-energy transition states. polyu.edu.hk

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond. Theoretical calculations have been instrumental in determining the BDEs of key bonds in this compound. The dissociation of the C–NO2 bond is a crucial step in the decomposition of nitroaromatic compounds. Computational studies have calculated the C–N bond dissociation energy for this compound to be 80.2 kcal/mol. rsc.org This theoretical value is in good agreement with experimental results, which report a value of 78.2 ± 5.1 kcal/mol. rsc.org

Table 2: Calculated Bond Dissociation Energies for this compound

| Bond | Calculated BDE (kcal/mol) |

| C–NO2 | 80.2 rsc.org |

Kinetic and Thermodynamic Parameters from Computational Models

Computational models provide a powerful tool for predicting the kinetic and thermodynamic parameters that govern the rates and feasibility of chemical reactions.

Based on the calculated potential energy surfaces, rate constants for the various initial reaction pathways of this compound have been predicted. rsc.orgrsc.org These calculations have shown that at low to intermediate temperatures, isomerization reactions involving oxygen transfer are the prominent pathways. rsc.org However, at higher temperatures, the direct dissociation of the C–NO2 bond becomes the prevailing reaction. rsc.org While specific numerical values for the rate constants require consulting the detailed supplementary information of the cited studies, the qualitative predictions provide invaluable insight into the temperature-dependent reaction dynamics of this compound.

Branching Ratio Analysis

Branching ratio analysis is a computational method used to predict the relative yields of different products from a chemical reaction or decomposition process. It is particularly important in understanding the thermal decomposition of energetic materials. For a molecule like this compound, unimolecular decomposition could proceed through several competing pathways, such as the homolysis of the C-N bond or the N=O bond.

Theoretical studies on the decomposition of related aromatic nitro compounds, such as p-nitrotoluene, have been performed using methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)). polyu.edu.hk These studies map the potential energy surface of the molecule to identify various transition states and intermediates. polyu.edu.hkacs.org The rate constants for each elementary reaction step are then calculated using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) and Transition State Theory (TST). acs.orgnycu.edu.tw

The branching ratio for each decomposition channel is determined by the relative values of these rate constants under specific temperature and pressure conditions. For example, in the decomposition of o-nitrotoluene, computational studies have shown that at temperatures below 1000 K, the dominant pathway involves intramolecular hydrogen abstraction leading to anthranil (B1196931) and water. acs.org Above 1100 K, the direct cleavage of the C-NO₂ bond becomes the predominant channel. acs.orgnycu.edu.tw Another minor channel is the nitro-nitrite isomerization, which leads to the formation of phenoxy radicals and nitric oxide (NO). nycu.edu.tw

A similar computational investigation for this compound would be necessary to determine its specific decomposition pathways and corresponding branching ratios. Such a study would elucidate the competition between C-N bond cleavage to form a p-tolyl radical and nitric oxide, and other potential rearrangement or dissociation pathways. However, specific branching ratio analyses from computational studies on this compound are not available in the reviewed literature.

Thermochemical Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermochemical properties are crucial for understanding the stability, reactivity, and energy content of a chemical compound. These properties can be reliably calculated using various quantum chemical methods. physchemres.orgnih.gov The standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic quantities. youtube.com

Computational Methods:

Enthalpy of Formation (ΔfH°): This value is typically calculated using atomization or isodesmic reaction schemes. High-accuracy composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods are often employed to compute the electronic energy. scispace.com

Entropy (S°): The absolute entropy of a molecule in the gas phase is calculated using statistical mechanics. This involves computing the translational, rotational, vibrational, and electronic contributions to the entropy based on the molecule's optimized geometry, vibrational frequencies, and electronic state, which are obtained from quantum chemical calculations (e.g., DFT). youtube.com

Gibbs Free Energy (G°): The Gibbs free energy is calculated from the enthalpy and entropy using the equation G° = H° - TS°. mdpi.comresearchgate.net The change in Gibbs free energy for a reaction determines its spontaneity under constant temperature and pressure. nih.gov

While extensive experimental and computational thermochemical data exist for p-nitrotoluene, specific and reliable calculated values for the enthalpy, entropy, and Gibbs free energy of this compound were not found in the searched literature. To obtain these values, a dedicated computational study would be required, likely employing methods such as B3LYP or M06-2X for geometry optimization and frequency calculations, and a higher-level method like G4 or CBS-QB3 for accurate energy calculations.

Illustrative Data Table Structure (Hypothetical Values):

| Thermochemical Property | Calculated Value | Units |

| Enthalpy of Formation (gas) | Data not available | kJ/mol |

| Standard Entropy (gas) | Data not available | J/(mol·K) |

| Gibbs Free Energy of Formation (gas) | Data not available | kJ/mol |

Spectroscopic Characterization Techniques for P Nitrosotoluene

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.govbruker.comlibretexts.orgwikipedia.org It is particularly valuable for studying organic radicals and metal complexes. wikipedia.org The technique is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins rather than the spins of atomic nuclei. bruker.comwikipedia.org By analyzing the interaction of unpaired electrons with an external magnetic field, EPR provides information on the structure, dynamics, and concentration of paramagnetic species. bruker.com

The electrochemical reduction of aromatic nitroso compounds, including derivatives of nitrosotoluene, can generate their corresponding nitroso radical anions. uchile.clat.ua These radical anions, which contain an unpaired electron, are paramagnetic and thus can be characterized by EPR spectroscopy. Studies on ortho- and meta-nitrosotoluene have shown that controlled potential electrolysis can generate these radical anions, which are detectable by cyclic voltammetry, UV-Vis, and EPR spectroscopy. uchile.cl

In aprotic media, the reduction of nitroso compounds often proceeds via a one-electron transfer, forming the nitroso radical anion. at.ua The stability and subsequent reactions of this radical anion can be investigated. For instance, studies on C-4 nitroso phenyl 1,4-dihydropyridine (B1200194) derivatives have confirmed the formation of the nitroso radical anion as the one-electron reaction product through EPR experiments. researchgate.net The EPR spectra of these radical anions can be complex, showing hyperfine coupling to various nuclei within the molecule, which provides critical information for confirming the radical's identity. Research on p-nitrotoluene has also identified its radical anion as a key intermediate in certain reactions, which was characterized using EPR. nih.gov

The analysis of an EPR spectrum yields hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). This data is crucial for determining the spin density distribution within a radical. cdnsciencepub.com Spin density refers to the probability of finding the unpaired electron at a particular location in the molecule. chemissian.com Understanding this distribution reveals how the unpaired electron is delocalized across the radical's molecular framework. rsc.org

For the p-nitrosotoluene radical anion, the spin density would be distributed across the nitroso group and the aromatic ring. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to compute the spin density distribution and compare it with experimental hyperfine coupling constants derived from the EPR spectrum. psu.edu This comparison helps to validate the electronic structure of the radical. In similar aromatic radicals, it has been shown that the spin density is often concentrated on specific atoms, and this distribution can be influenced by substituents on the aromatic ring and the solvent environment. cdnsciencepub.comrsc.orgpsu.edu Analysis of the spin density provides insight into the radical's reactivity, as regions with higher spin density are often the primary sites of reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. technologynetworks.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.orgsavemyexams.com Molecules containing π-bonds or atoms with non-bonding electrons, known as chromophores, can absorb energy in the UV-Vis range. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. technologynetworks.com

The structure of this compound contains a benzene (B151609) ring and a nitroso group, both of which are chromophores. The electronic spectrum of such an aromatic nitroso compound is expected to arise from several types of electronic transitions, primarily π→π* and n→π* transitions. wikipedia.orglibretexts.org

π→π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the UV region. libretexts.org Conjugated systems, like the aromatic ring in this compound, exhibit these transitions.

n→π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atom of the nitroso group) to an antibonding π* orbital. libretexts.org These are generally lower in energy and have lower molar absorptivities compared to π→π* transitions, often appearing as weaker bands at longer wavelengths. libretexts.org

The absorption profile of this compound would be a composite of these transitions. Studies of related molecules like nitrobenzene (B124822) show characteristic absorption bands across the UV spectrum, which are attributed to transitions to various excited states (e.g., ¹(n,π), ¹(π,π)). nih.gov The specific λmax (wavelength of maximum absorbance) values and intensities for this compound would be influenced by the electronic effects of the methyl and nitroso substituents on the aromatic ring.

UV-Vis spectroscopy is a powerful tool for monitoring the progress of chemical and biochemical reactions in real-time. asm.org If a reactant, intermediate, or product in a reaction involving this compound has a distinct absorption profile, its concentration can be tracked by measuring the change in absorbance at a specific wavelength over time. uchile.cl

For example, the enzymatic degradation of 4-nitrotoluene (B166481) has been monitored spectrophotometrically by observing the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NAD(P)H. asm.org Similarly, the electrochemical generation of nitrosotoluene radical anions from their parent molecules has been followed using UV-Vis spectroscopy, allowing for the observation of the formation and decay of these transient species. uchile.cl This method would be applicable to any reaction where this compound is consumed or produced, provided there is a measurable change in the UV-Vis spectrum of the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. wikipedia.org The spectrum provides information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

For this compound (C₇H₇NO), the symmetry of the para-substituted ring significantly simplifies its NMR spectra. Due to a plane of symmetry passing through the methyl and nitroso groups, the aromatic protons and carbons on opposite sides of the ring are chemically equivalent.

The predicted NMR signals for this compound are summarized in the table below. The ¹H NMR spectrum is expected to show three distinct signals: one for the methyl protons and two for the aromatic protons. brainly.comscribd.com The aromatic protons would appear as two doublets due to coupling with their adjacent protons. scribd.com The ¹³C NMR spectrum is expected to show five distinct signals: one for the methyl carbon, and four for the aromatic carbons (the two carbons bonded to the substituents and two pairs of equivalent carbons). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4 | Singlet | -CH₃ protons |

| ¹H | ~7.3 - 7.6 | Doublet | 2 Aromatic protons (ortho to -CH₃) |

| ¹H | ~7.8 - 8.1 | Doublet | 2 Aromatic protons (ortho to -NO) |

| ¹³C | ~21 | Quartet (in off-resonance) | -CH₃ carbon |

| ¹³C | ~120 - 130 | Doublet (in off-resonance) | 2 Aromatic carbons (ortho to -CH₃) |

| ¹³C | ~130 - 140 | Doublet (in off-resonance) | 2 Aromatic carbons (ortho to -NO) |

| ¹³C | ~145 - 150 | Singlet (in off-resonance) | Aromatic carbon bonded to -CH₃ |

| ¹³C | ~150 - 160 | Singlet (in off-resonance) | Aromatic carbon bonded to -NO |

Note: Chemical shifts are estimates based on typical values for substituted benzenes and may vary depending on the solvent and experimental conditions.

Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the case of this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR: The ¹H NMR spectrum of p-nitrotoluene, a related compound, shows distinct signals for the aromatic protons and the methyl group protons. brainly.com Due to the para-substitution, the benzene ring exhibits symmetry, resulting in two sets of chemically equivalent aromatic protons. brainly.com The protons ortho to the nitro group are equivalent, as are the protons meta to the nitro group. brainly.com This leads to two distinct signals in the aromatic region of the spectrum. brainly.com

¹³C NMR: Similarly, the ¹³C NMR spectrum of p-nitrotoluene displays a specific number of peaks corresponding to the non-equivalent carbon atoms in the molecule. chegg.com Due to the molecule's symmetry, some carbon atoms are chemically equivalent, which simplifies the spectrum. chegg.com A detailed analysis of the chemical shifts helps in assigning each peak to a specific carbon atom in the this compound structure.

A summary of typical ¹H and ¹³C NMR chemical shifts for a related compound, p-nitrotoluene, is presented below. These values can serve as a reference for the analysis of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H (ortho to NO₂) | 8.098 | - |

| Aromatic H (meta to NO₂) | 7.312 | - |

| Methyl H | 2.462 | - |

| Aromatic C (ipso to CH₃) | - | Varies |

| Aromatic C (ortho to CH₃) | - | Varies |

| Aromatic C (meta to CH₃) | - | Varies |

| Aromatic C (ipso to NO₂) | - | Varies |

| Methyl C | - | Varies |

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for p-Nitrotoluene

Spin-Spin Coupling Constant Determination

Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of atoms within a molecule. ubc.ca The magnitude of the coupling constant (J-value) is dependent on the number and type of bonds separating the coupled nuclei, as well as their spatial orientation. ubc.ca

For this compound, the coupling between the aromatic protons can be analyzed to confirm their relative positions on the benzene ring. For instance, the ortho, meta, and para couplings in aromatic systems have characteristic J-values. In a related molecule, p-nitroanisole, the coupling constants between ortho and meta protons have been studied in various solvents. cdnsciencepub.com These studies show that the solvent can have a minor effect on the coupling constants. cdnsciencepub.com

Advanced NMR Techniques for Structural Elucidation

To gain a more comprehensive understanding of the molecular structure of this compound, advanced NMR techniques can be employed. numberanalytics.comipb.ptnumberanalytics.com These experiments provide correlations between different nuclei, aiding in the unambiguous assignment of all proton and carbon signals. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, helping to establish the proton connectivity within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with directly attached heteronuclei, such as ¹³C. numberanalytics.com It is instrumental in assigning the signals of carbon atoms that are bonded to protons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and heteronuclei over two or three bonds. numberanalytics.comipb.pt It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. ipb.pt

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.netnih.govscholarsresearchlibrary.com

Vibrational Assignments and Band Interpretation

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. For the related p-nitrotoluene, the IR spectrum shows strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretching modes. spectroscopyonline.com The sharpness and intensity of Raman peaks can help distinguish between different nitrotoluene isomers. researchgate.net

Key vibrational modes for this compound would include:

N=O stretch: The nitroso group will have a characteristic stretching frequency.

Aromatic C-H stretch: Vibrations of the protons attached to the benzene ring.

Aromatic C=C stretch: In-plane stretching vibrations of the benzene ring.

CH₃ stretch: Symmetric and asymmetric stretching of the methyl group.

C-N stretch: Vibration of the bond connecting the nitroso group to the aromatic ring.

Normal Coordinate Analysis

To achieve a more detailed and accurate assignment of the vibrational bands, a normal coordinate analysis (NCA) can be performed. nih.govresearchgate.net This computational method involves calculating the theoretical vibrational frequencies and comparing them with the experimental data. nih.govresearchgate.net By refining a set of force constants, a good agreement between the calculated and observed spectra can be achieved, leading to a more confident assignment of the vibrational modes. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural confirmation. asdlib.org For p-nitrotoluene, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. asdlib.org The fragmentation pattern reveals characteristic losses of functional groups, such as the nitro group (NO₂), leading to the formation of fragment ions. asdlib.org The phenylium ion at m/z 77 is a common fragment observed in the mass spectrum of p-nitrotoluene. researchgate.net Femtosecond time-resolved mass spectrometry has been shown to be effective in quantifying mixtures of nitrotoluene isomers by analyzing their distinct fragmentation dynamics. acs.orgnih.gov

Advanced Research Topics and Future Directions in P Nitrosotoluene Chemistry

Role of p-Nitrosotoluene as a Synthetic Intermediate

This compound is a valuable, albeit often transient, intermediate in organic synthesis. Its precursor, p-nitrotoluene, is a key starting material in the industrial production of a wide array of chemicals, including dyes, agrochemicals, and pharmaceuticals chemiis.com. The conversion of the nitro group of p-nitrotoluene to other functionalities frequently proceeds through a this compound intermediate.

One of the most significant applications of this compound as a synthetic intermediate is in the synthesis of azo dyes. The reduction of p-nitrotoluene can be controlled to form this compound, which can then undergo condensation reactions with aromatic amines to form azo compounds. These compounds are characterized by the -N=N- functional group and are widely used as colorants in various industries chemiis.com.

Furthermore, the partial reduction of p-nitrotoluene to this compound is a critical step in the synthesis of p-toluidine (B81030), an important intermediate for dyes, medicines, and pesticides cdnsciencepub.comgoogle.com. The complete reduction of the nitro group to an amino group proceeds via the nitroso and hydroxylamino intermediates orientjchem.orgacs.org. By carefully selecting reagents and reaction conditions, the reaction can be stopped at the this compound stage, which can then be used for subsequent transformations. For instance, this compound can react with organometallic reagents or be used in cycloaddition reactions to create complex molecular architectures.

The reactivity of the nitroso group also allows for its participation in the synthesis of various heterocyclic compounds. The selective synthesis of mono-N-methyl aromatic amines has been achieved through the reaction of aromatic nitroso compounds with methylboronic acid, a process that avoids overmethylation and employs environmentally benign conditions nih.gov. This highlights the potential of this compound in the targeted synthesis of substituted anilines.

Development of Catalytic Systems for Nitroso Compound Transformations

The development of efficient and selective catalytic systems for the transformation of nitro and nitroso compounds is a major focus of current research. These catalysts are crucial for controlling the reaction pathways and achieving high yields of desired products while minimizing waste.

Catalytic reduction of p-nitrotoluene is a common method to produce p-toluidine, and this process invariably involves a this compound intermediate cdnsciencepub.comgoogle.com. Various catalytic systems have been developed for this transformation, including palladium-on-carbon (Pd/C) catalysts, which allow for the liquid-phase hydrogenation of p-nitrotoluene under mild conditions of temperature and pressure google.com. Raney nickel is another effective catalyst for the reduction of p-nitrotoluene using hydrazine cdnsciencepub.com. The efficiency of these catalysts is critical in driving the reaction to completion and ensuring high purity of the final amine product.

Conversely, the catalytic oxidation of p-nitrotoluene to p-nitrobenzoic acid is another important industrial process researchgate.netorgsyn.org. This transformation can also be influenced by catalysts that may interact with the nitro group. Research has focused on developing greener oxidation methods using catalysts like manganese dioxide and N-hydroxyphthalimide with aerobic oxidation researchgate.net, or metalloporphyrins with dioxygen under mild conditions researchgate.net. While the primary goal is the oxidation of the methyl group, the nature of the catalyst can influence the stability and reactivity of the nitro group.

The selective transformation of the nitro group to a nitroso group is a significant challenge. Catalytic systems that can selectively reduce the nitro group to the nitroso stage are highly sought after. For example, supported palladium catalysts have been shown to selectively hydrogenate nitro compounds to N-phenylhydroxylamines, which are in equilibrium with the corresponding nitroso compounds mdpi.com. The choice of catalyst support and the presence of additives can significantly influence the selectivity of this reduction mdpi.com.

Below is a table summarizing various catalytic systems used for the transformation of p-nitrotoluene:

| Transformation | Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|---|

| Reduction to Amine | Palladium-Carbon (Pd/C) | p-Nitrotoluene, H₂ | p-Toluidine | Low reaction temperature and pressure, high conversion rate google.com. |

| Reduction to Amine | Raney Nickel | p-Nitrotoluene, Hydrazine | p-Toluidine | First-order kinetics with respect to both reactants cdnsciencepub.com. |

| Reduction to Amine | Anion Exchange Resin | p-Nitrotoluene, Ammonium Sulfide | p-Toluidine | Triphasic catalysis, kinetically controlled reaction . |

| Oxidation to Carboxylic Acid | Manganese Dioxide and N-Hydroxyphthalimide | p-Nitrotoluene, O₂ | p-Nitrobenzoic Acid | Aerobic oxidation, high conversion and yield researchgate.net. |

| Oxidation to Carboxylic Acid | Metalloporphyrins | p-Nitrotoluene, O₂ | p-Nitrobenzoic Acid | Biomimetic catalysis under mild conditions researchgate.net. |

| Oxidation to Carboxylic Acid | Cobalt and Bromine-containing catalyst | p-Nitrotoluene, O₂ | p-Nitrobenzoic Acid | High purity product, reaction in acetic acid google.com. |

Mechanistic Studies on the Interconversion of Nitro and Nitroso Groups

Understanding the mechanism of the interconversion between nitro and nitroso groups is fundamental to controlling the outcome of reactions involving nitroaromatic compounds. The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, with the nitroso and hydroxylamino species being key players nih.gov.

The generally accepted mechanism for the reduction of nitroarenes, such as p-nitrotoluene, involves the initial two-electron reduction of the nitro group to form the corresponding nitroso compound acs.orgrsc.org. This step is often followed by a rapid subsequent reduction of the nitroso intermediate to a hydroxylamine (B1172632) derivative nih.gov. The hydroxylamine is then further reduced to the final amine product.

The reduction pathway can be summarized as follows:

Step 1: Nitro to Nitroso: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O

Step 2: Nitroso to Hydroxylamine: Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH

Step 3: Hydroxylamine to Amine: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Kinetic studies have shown that the reduction of the nitroso intermediate is often much faster than the initial reduction of the nitro group, which can make the isolation of the nitroso compound challenging nih.gov. The reaction can proceed through either a "direct hydrogenation" pathway or a "condensation" pathway, particularly in catalytic systems rsc.org. In the condensation pathway, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound, which is then further reduced.

The specific mechanism can be influenced by the reaction conditions, including the catalyst, solvent, and pH orientjchem.org. For instance, in an alkaline environment, the condensation pathway leading to azoxy and azo compounds may be favored orientjchem.org.

The oxidation of a nitroso group back to a nitro group is also a significant reaction. Kinetic studies on the oxidation of aromatic C-nitroso compounds by nitrogen dioxide suggest a radical addition mechanism to the nitroso nitrogen atom, forming an unstable aminoxyl intermediate that rapidly decomposes to the corresponding nitrobenzene (B124822) and nitric oxide rsc.org.

Design of Novel Analytical Methodologies for Aromatic Nitroso Compounds

The detection and quantification of aromatic nitroso compounds, which are often highly reactive and present in low concentrations, require sensitive and selective analytical methods. Research in this area is focused on developing novel methodologies that can overcome the challenges associated with the analysis of these compounds.

Electrochemical methods have proven to be effective for the study of nitroso compounds. A comprehensive study on the electrochemical reduction of ortho- and meta-nitrosotoluene derivatives has been carried out using techniques such as cyclic voltammetry. This allowed for the generation and detection of the nitroso radical anion and the characterization of its decay kinetics researchgate.net. The development of electrochemical sensors, potentially using materials like C₅N₂, is a promising area for the rapid and sensitive detection of nitroaromatics and their derivatives rsc.org.

Spectroscopic techniques are also vital for the characterization of aromatic nitroso compounds. UV-vis and Electron Paramagnetic Resonance (EPR) spectroscopy have been used to characterize the one-electron reduction products of nitrosotoluene derivatives researchgate.net. These methods provide valuable information about the electronic structure and reactivity of these species.

Chromatographic techniques are essential for the separation and quantification of aromatic nitroso compounds from complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for the separation of isomers of nitrotoluene bartleby.com. The development of new stationary phases and mobile phase compositions can improve the resolution and sensitivity of these separations.

The table below highlights some of the analytical methods used for aromatic nitroso and related compounds:

| Analytical Technique | Application | Key Findings/Advantages |

|---|---|---|

| Cyclic Voltammetry | Electrochemical reduction of nitrosotoluene derivatives | Generation and characterization of nitroso radical anions; determination of decay kinetics researchgate.net. |

| UV-vis Spectroscopy | Characterization of reduction products | Provides information on the electronic transitions of the nitroso compounds and their radicals researchgate.net. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection of radical intermediates | Confirms the formation of radical anions during electrochemical reduction researchgate.net. |

| High-Performance Liquid Chromatography (HPLC) | Separation of nitrotoluene isomers | Allows for the separation and quantification of p-nitrotoluene from other isomers bartleby.com. |

| Electrochemical Sensors | Detection of nitroaromatics | Potential for rapid, responsive, and portable detection systems rsc.org. |

Computational Chemistry in Predictive Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems, including those involving this compound. These methods provide insights into molecular structure, electronic properties, and reaction mechanisms at the atomic level, which can guide experimental work.

DFT calculations have been employed to analyze the reactive properties of nitrosoaromatic molecules acs.org. By calculating parameters such as Fukui functions, researchers can predict the sites of nucleophilic and electrophilic attack, providing a theoretical basis for the observed reactivity of the nitroso group acs.org. This information is crucial for designing new synthetic routes and understanding the biological activity of these compounds.

Computational studies are also instrumental in elucidating reaction mechanisms. For instance, DFT can be used to model the transition states of the interconversion between nitro and nitroso groups, helping to determine the energy barriers and preferred reaction pathways researchgate.net. This knowledge is vital for optimizing reaction conditions to favor the formation of a desired product, such as selectively producing this compound from p-nitrotoluene.

In the context of catalysis, computational modeling can aid in the design of more efficient and selective catalysts. By simulating the interaction of reactants and intermediates with the catalyst surface, researchers can identify the active sites and understand the factors that govern catalytic activity and selectivity researchgate.net. This predictive capability can accelerate the discovery of new catalytic systems for nitroso compound transformations. The combination of computational modeling with experimental reaction kinetics allows for a more accurate and dynamic understanding of the catalyst's structure and reactivity under reaction conditions researchgate.net.

Green Chemistry Approaches to Nitrosoaromatic Synthesis and Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis and reactions of nitrosoaromatic compounds.

A key area of focus is the development of greener synthetic routes to this compound and its derivatives. This includes the use of more environmentally benign nitrating agents and catalysts for the nitration of toluene (B28343) bartleby.com. For example, methods that avoid the use of large quantities of strong acids are being explored.

In the transformation of nitroso compounds, green chemistry approaches include the use of solvent-free reaction conditions. For example, the synthesis of N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (B80452) under solvent-free conditions, which simplifies the isolation procedure and reduces the use of volatile organic compounds rsc.org.

The development of catalytic systems that can operate under milder conditions and use greener oxidants, such as molecular oxygen or hydrogen peroxide, is another important aspect of green chemistry in this field researchgate.netresearchgate.netnih.gov. The use of biocatalysts, such as enzymes, for the reduction of nitroaromatic compounds is also a promising green alternative to traditional chemical methods at.ua. These enzymatic reductions can be highly selective and operate under mild, aqueous conditions.

Furthermore, research into the use of renewable resources and the development of recyclable catalysts are active areas of investigation that align with the goals of green chemistry. For instance, the use of phase transfer catalysts that can be easily recovered and reused can improve the sustainability of processes involving nitroaromatic compounds .

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing high-purity p-Nitrosotoluene, and how can side reactions be minimized?

- Methodological Answer :

- Synthesis Protocol : Use nitrosation of p-toluidine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Monitor pH to avoid over-nitrosation, which generates nitro derivatives .

- Purification : Recrystallize from ethanol or methanol to remove unreacted precursors. Validate purity via melting point (lit. mp: ~68–70°C) and HPLC analysis (C18 column, UV detection at 254 nm) .

- Yield Optimization : Kinetic studies suggest maintaining stoichiometric excess of nitrosating agent (1.2:1 molar ratio) while controlling temperature to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing p-Nitrosotoluene, and what key spectral signatures distinguish it from isomers?

- Methodological Answer :

- UV-Vis : Strong absorption at ~310–330 nm (π→π* transitions of nitroso group) .

- NMR : ¹H NMR (CDCl₃): δ 2.5 (s, 3H, CH₃), 7.3–7.8 (m, 4H, aromatic). ¹³C NMR distinguishes para-substitution via coupling patterns .

- IR : N=O stretch at ~1500 cm⁻¹; absence of NO₂ stretches (~1350 cm⁻¹) confirms nitroso over nitro derivatives .

Q. How can researchers assess the stability of p-Nitrosotoluene under varying storage conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via TLC or HPLC for nitroso-to-nitro oxidation.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar). UV exposure accelerates decomposition, forming p-nitrotoluene .

- Data Validation : Compare degradation rates with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can contradictory data on the redox behavior of p-Nitrosotoluene in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Contradiction Analysis : Reconcile divergent redox potentials (e.g., -0.2 V in DMF vs. +0.1 V in H₂O) by standardizing reference electrodes and accounting for solvent dielectric effects. Use cyclic voltammetry with ferrocene as an internal standard .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare solvation energies and electron-transfer pathways .

Q. What experimental designs are suitable for studying the catalytic role of p-Nitrosotoluene in C–N bond-forming reactions?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (¹⁵N-nitrosotoluene) to track nitrogen transfer in Staudinger or Ullmann-type reactions. Monitor intermediates via in-situ IR or MS .

- Kinetic Profiling : Employ stopped-flow techniques to measure rate constants under varying temperatures and catalyst loads. Compare with Eyring plots to infer activation parameters .

Q. How can researchers address discrepancies in reported toxicity profiles of p-Nitrosotoluene across in vitro and in vivo models?

- Methodological Answer :

- Data Harmonization : Conduct meta-analysis of existing studies (e.g., Ames test vs. rodent bioassays) using PRISMA guidelines. Adjust for metabolic activation differences (e.g., S9 liver fractions) .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile low-dose linearity vs. threshold effects. Validate with zebrafish embryo toxicity assays .

Methodological Resources

- Synthesis & Analysis : Refer to USP protocols for nitrosation reactions and recovery validation methods from Table VIII in Tate (1965) .

- Data Interpretation : Use systematic review frameworks (e.g., PICOT) to structure hypothesis-driven research .

- Contradiction Resolution : Apply TRIZ principles for technical conflict analysis (e.g., trade-offs between reaction yield and purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。